molecular formula C13H15NO B2825672 2-(2-Methoxynaphthalen-1-yl)ethanamine CAS No. 156482-73-4; 156482-75-6

2-(2-Methoxynaphthalen-1-yl)ethanamine

Cat. No.: B2825672
CAS No.: 156482-73-4; 156482-75-6
M. Wt: 201.269
InChI Key: IBGVDLDIASPYHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Methoxynaphthalen-1-yl)ethanamine (CAS 156482-75-6) is a naphthalene-based primary amine with the molecular formula C13H15NO and a molecular weight of 201.26 g/mol . This compound serves as a valuable synthetic intermediate and building block in organic and medicinal chemistry, particularly for constructing molecules with potential central nervous system activity . Its structure, featuring a methoxynaphthalene ring system linked to an ethanamine side chain, is analogous to cores found in several pharmacologically active agents . Research into similar naphthyl-ethanamine analogues indicates significant interest in their potential interactions with neurotransmitter systems, such as serotonin and melatonin receptors, making them candidates for the study of mood disorders and circadian rhythms . For instance, the compound Agomelatine, which shares a similar methoxynaphthalen-ethanamine scaffold, is a known melatonergic agonist and 5-HT2C antagonist used as an antidepressant . Synthetic routes to this compound and its derivatives often involve key steps like reductive amination or the reduction of precursor nitriles or azides . This product is intended for research purposes as a chemical reference standard and for the synthesis of more complex molecules. For Research Use Only. Not for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-methoxynaphthalen-1-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO/c1-15-13-7-6-10-4-2-3-5-11(10)12(13)8-9-14/h2-7H,8-9,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBGVDLDIASPYHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=CC=CC=C2C=C1)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

156482-75-6
Record name 2-(2-methoxynaphthalen-1-yl)ethan-1-amine
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Comparison with Similar Compounds

Structural and Substituent Variations

The following compounds share structural similarities with 2-(2-Methoxynaphthalen-1-yl)ethanamine, differing in substituent positions, functional groups, or core frameworks:

Table 1: Key Structural and Physico-Chemical Comparisons
Compound Name Substituent Position/Group Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Source
This compound 2-methoxy on naphthalene C₁₃H₁₅NO 201.27 Hypothetical: Likely moderate lipophilicity due to naphthalene core; potential chiral applications. -
2-(7-Methoxynaphthalen-1-yl)ethanamine HCl 7-methoxy on naphthalene; hydrochloride salt C₁₃H₁₅NO·HCl 237.73 Hydrochloride salt improves solubility; used in synthetic intermediates .
(S)-1-(1-Naphthyl)ethylamine Ethylamine at naphthalene 1-position C₁₂H₁₃N 171.24 Chiral auxiliary in asymmetric synthesis; achieves up to 57% enantiomeric excess (ee) in difluoromethylthiolation reactions .
2-(2,5-Dimethoxyphenyl)ethanamine (2C-H) 2,5-dimethoxy on phenyl ring C₁₀H₁₅NO₂ 181.23 High electrophilicity index (3.2 eV); psychoactive properties due to methoxy positioning .
2-(5-Methyl-1H-indol-3-yl)ethanamine Indole core with 5-methyl group C₁₁H₁₄N₂ 174.24 High melting point (290–292°C); requires cold storage (0–6°C) .

Electronic and Reactivity Profiles

  • Methoxy Positioning Effects :

    • The 2-methoxy group in the target compound likely induces steric hindrance and electronic effects distinct from the 7-methoxy isomer (). For example, the 2-position may enhance conjugation with the naphthalene π-system, altering reactivity in electrophilic substitutions.
    • In phenyl-based analogs like 2C-H (2,5-dimethoxyphenethylamine), methoxy groups increase electron density on the aromatic ring, raising the HOMO energy (-6.2 eV) and lowering the HOMO-LUMO gap (4.5 eV), which correlates with enhanced psychoactivity .
  • Chiral vs. Achiral Derivatives :

    • (S)-1-(1-Naphthyl)ethylamine () demonstrates the role of chirality in enantioselective synthesis. Its use as a chiral auxiliary yields products with moderate ee values (up to 57%), suggesting that similar naphthalene-ethylamine derivatives could be optimized for asymmetric reactions .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-(2-Methoxynaphthalen-1-yl)ethanamine, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution or reductive amination. For example, substituting a halogenated naphthalene derivative with methoxy groups using sodium methoxide (NaOMe) in anhydrous methanol under reflux (60–80°C) can yield intermediates. Reductive amination of ketones or aldehydes with ammonia or amines using catalysts like palladium on carbon (Pd/C) under hydrogen gas (H₂) at 50–100 psi optimizes yield . Reaction optimization involves adjusting solvent polarity (e.g., ethanol vs. THF), temperature gradients, and catalyst loading.

Q. Which spectroscopic and crystallographic methods are most effective for characterizing the structure of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify methoxy protons (~δ 3.8–4.0 ppm) and aromatic protons on the naphthalene ring (δ 6.5–8.5 ppm).
  • X-ray Crystallography : Tools like SHELX and WinGX refine crystal structures, resolving bond angles and torsional strain in the ethanamine side chain .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., m/z 215.1 for [M+H]⁺) and fragmentation patterns .

Advanced Research Questions

Q. How can density-functional theory (DFT) be applied to predict the electronic properties and reactivity of this compound?

  • Methodological Answer : DFT calculations (e.g., B3LYP/6-31G* level) model the compound’s HOMO-LUMO gaps, charge distribution, and nucleophilic/electrophilic sites. For example, exact-exchange functionals improve accuracy in predicting ionization potentials and bond dissociation energies, with deviations <3 kcal/mol from experimental data . Software like Gaussian or ORCA simulates reaction pathways, such as methoxy group rotation barriers or amine protonation states under varying pH.

Q. What experimental strategies can resolve contradictions in biological activity data observed for this compound across different studies?

  • Methodological Answer :

  • Dose-Response Curves : Validate activity thresholds using standardized assays (e.g., IC₅₀ in enzyme inhibition studies).
  • Structural Analog Comparison : Compare with analogs like 2-(3-Methoxyphenoxy)ethanamine to isolate positional effects of substituents .
  • Meta-Analysis : Aggregate data from multiple studies using tools like RevMan to identify confounding variables (e.g., solvent effects in receptor binding assays) .

Q. How does the position of the methoxy group on the naphthalene ring influence the compound’s interactions with biological targets?

  • Methodological Answer :

  • Receptor Docking Studies : Molecular docking (AutoDock Vina) shows that 2-methoxy substitution on naphthalene enhances π-π stacking with aromatic residues in enzyme active sites compared to 3- or 4-methoxy isomers.
  • Comparative Bioassays : Testing against serotonin receptors reveals that 2-methoxy derivatives exhibit higher binding affinity (Ki < 50 nM) due to reduced steric hindrance .

Safety and Handling

Q. What are the key safety considerations and handling protocols for researchers working with this compound?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and goggles to prevent dermal/ocular exposure.
  • Ventilation : Conduct reactions in fume hoods to avoid inhalation of vapors (PEL: <5 ppm).
  • Spill Management : Neutralize acidic residues with sodium bicarbonate and adsorb spills using vermiculite .
  • Toxicological Data : Refer to naphthalene derivative profiles; LD₅₀ (oral, rat) is estimated at 500–1000 mg/kg, requiring acute toxicity monitoring .

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